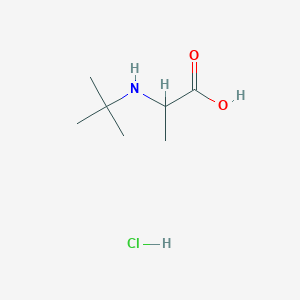

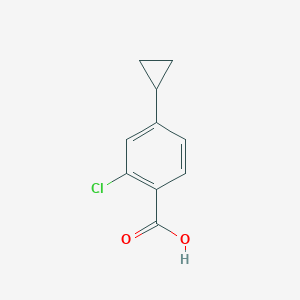

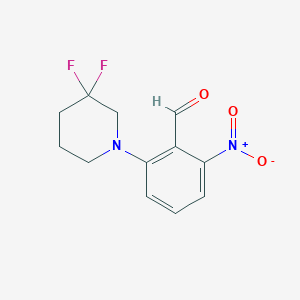

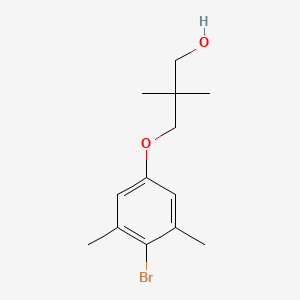

![molecular formula C8H4ClN3 B1407901 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-54-7](/img/structure/B1407901.png)

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a versatile chemical compound with diverse properties .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours .Molecular Structure Analysis

The molecular structure of this compound is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents .Scientific Research Applications

Synthesis Applications

Solid-Liquid Phase-Transfer Glycosylation : A study by Seela, Muth, and Bindig (1988) involved the synthesis of several 4-substituted pyrrolo[2,3-d]pyrimidine 2′, 3′-dideoxyribofuranosides from 4-chloro-7-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. This process utilized solid-liquid phase-transfer glycosylation (Seela, Muth, & Bindig, 1988).

Large-Scale Synthesis for Pharmaceutical Compounds : Fischer and Misun (2001) demonstrated the large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, highlighting its significance as a pharmaceutically active compound. Their approach involved economical and ecological methods, avoiding complex procedures (Fischer & Misun, 2001).

Medicinal Chemistry and Drug Development

Antiproliferative and Antiviral Activity Studies : A study by Pudlo et al. (1990) explored the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Their findings revealed significant inhibitory effects on cell growth and virus activity, underscoring the compound's potential in medicinal chemistry (Pudlo et al., 1990).

Design and Synthesis of Antifolates : Gangjee et al. (2007) focused on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds were examined as potential inhibitors of dihydrofolate reductase and as antitumor agents, demonstrating the versatility of pyrrolo[2,3-d]pyrimidines in drug design (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Optical Properties and Chemical Synthesis

Tuning of Optical Properties : Bucevičius et al. (2015) explored the synthesis of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, focusing on how small polar substituents can tune the energy of frontier orbitals. This study highlights the application of pyrrolo[2,3-d]pyrimidines in the field of material science, particularly in the development of chromophores (Bucevičius et al., 2015).

Synthesis of Functionalized Base Derivatives : Rosemeyer (2007) described the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized base derivative of the nucleoside antibiotic Tubercidin. This research contributes to the understanding of nucleoside analogs and their potential therapeutic applications (Rosemeyer, 2007).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and tyrosine kinases . These enzymes play crucial roles in signal transduction pathways, which are involved in cell division, death, and tumor formation processes .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This interference disrupts the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . The compound can also inhibit the activity of tyrosine kinases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of JAKs and tyrosine kinases by this compound can lead to a disruption in the JAK-STAT signaling pathway . This disruption can affect cell division and death, potentially leading to a variety of diseases affecting the immune system . The compound’s inhibition of tyrosine kinases can also impact various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s reactivity can involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

properties

IUPAC Name |

2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTPPKQFMIGOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.